molecular formula C22H27FN2O B4959531 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

Cat. No. B4959531
M. Wt: 354.5 g/mol
InChI Key: GZHYLCOQHQMRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, commonly known as FPEB, is a synthetic compound that belongs to the class of benzamide derivatives. It is used in scientific research as a selective and high-affinity ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). FPEB has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction.

Mechanism of Action

FPEB binds selectively and with high affinity to the allosteric binding site of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, a G-protein-coupled receptor that is widely distributed in the brain. Activation of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide leads to the modulation of various intracellular signaling pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAPK/ERK pathway. The activation of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide has been implicated in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
FPEB has been shown to modulate the activity of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in the brain, leading to a range of biochemical and physiological effects. Activation of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide has been shown to enhance synaptic transmission, increase neuronal excitability, and promote the release of neurotransmitters such as dopamine and glutamate. FPEB has also been shown to modulate the activity of other neurotransmitter systems, including the opioid and cannabinoid systems.

Advantages and Limitations for Lab Experiments

FPEB has several advantages for use in lab experiments, including its high selectivity and affinity for N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, its ability to cross the blood-brain barrier, and its suitability for use in PET imaging studies. However, FPEB also has some limitations, including its short half-life, which limits its use in longitudinal studies, and its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

The use of FPEB in scientific research is likely to continue to expand in the future. Some potential future directions for research include the development of novel N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide-targeted therapies for the treatment of neurological disorders, the investigation of the role of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in addiction and other psychiatric disorders, and the development of new imaging techniques for the visualization of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of FPEB and its potential for off-target effects.

Synthesis Methods

The synthesis of FPEB involves a series of chemical reactions, starting with the condensation of 2-fluoroethylamine with 4-piperidone to form 1-(2-fluoroethyl)-4-piperidinone. The resulting compound is then reacted with N-methylbenzamide in the presence of a reducing agent to obtain FPEB. The synthesis of FPEB has been optimized to increase yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

FPEB is widely used in scientific research as a radioligand for the imaging of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in the brain. It has been used in positron emission tomography (PET) studies to investigate the role of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in various neurological disorders, including addiction, depression, and schizophrenia. FPEB has also been used in preclinical studies to evaluate the efficacy of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide-targeted therapies for the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-24(22(26)20-8-3-2-4-9-20)17-18-11-14-25(15-12-18)16-13-19-7-5-6-10-21(19)23/h2-10,18H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHYLCOQHQMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide

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